5-Decyne

Übersicht

Beschreibung

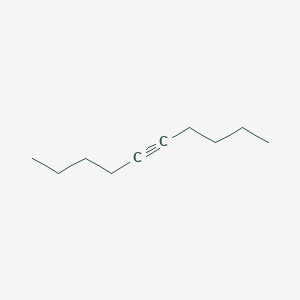

Its chemical formula is C₁₀H₁₈ , and it has a molar mass of approximately 138.25 g/mol . This compound is part of the alkyne family, which is known for its unsaturated hydrocarbons containing at least one triple bond. 5-Decyne is a symmetrical dialkylacetylene derivative, making it a valuable compound in various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Decyne can be synthesized through several methods. Another technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne . Additionally, this compound can be prepared from 1-hexyne .

Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where vicinal dihalides are treated with strong bases to eliminate hydrogen halides and form the alkyne. This method is favored due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Decyne undergoes various chemical reactions, including hydrogenation, halogenation, and hydrohalogenation . These reactions are facilitated by the presence of the carbon-carbon triple bond, which is highly reactive.

Common Reagents and Conditions:

Hydrogenation: In the presence of a catalyst such as palladium on carbon (Pd/C), this compound can be hydrogenated to form decane.

Halogenation: Halogens like bromine or chlorine can react with this compound to form dihaloalkanes.

Hydrohalogenation: Hydrogen halides (e.g., HCl, HBr) can add across the triple bond to form haloalkanes.

Major Products Formed:

Hydrogenation: Decane

Halogenation: Dihaloalkanes

Hydrohalogenation: Haloalkanes

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

5-Decyne is primarily used as an intermediate in organic synthesis. It serves as a building block for the production of various compounds, including:

- Pharmaceuticals : this compound is involved in synthesizing active pharmaceutical ingredients (APIs) and other medicinal compounds due to its reactivity and ability to form complex structures .

- Polymer Chemistry : It is used in the development of polymers and copolymers, contributing to materials with specific physical properties such as elasticity and strength.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrogenation | H, Lindlar's catalyst | (Z)-dec-5-ene |

| Hydrohalogenation | Br | (E)-5,6-dibromodec-5-ene |

| Hydroboration | BH, THF | Decan-5-one |

| Alkylation | Various alkyl halides | Alkylated products |

Pharmaceutical Applications

In the pharmaceutical industry, this compound derivatives are explored for their potential therapeutic effects. For instance:

- 2,4,7,9-Tetramethyl-5-decyne-4,7-diol has been studied for its applications in crop protection and as a potential biopesticide due to its low toxicity levels observed in animal studies .

- Research indicates that certain derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Case Study: Tetramethyl Derivatives

A study investigated the use of 2,4,7,9-tetramethyl-5-decyne-4,7-diol in agricultural applications. It was found to have no significant adverse effects on test subjects at certain concentrations, indicating potential for safe use in agricultural practices .

Material Science

The unique properties of this compound make it valuable in material science:

- Surfactants : this compound derivatives are utilized in creating zwitterionic gemini surfactants. These surfactants exhibit superior properties for applications such as drug delivery systems due to their biocompatibility and ability to form micelles that encapsulate drugs .

Table 2: Properties of Gemini Surfactants Derived from this compound

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | Low |

| Biodegradability | High |

| Toxicity | Low |

Research and Development

Ongoing research focuses on enhancing the utility of this compound through innovative synthetic methods and applications:

Wirkmechanismus

The mechanism of action of 5-Decyne involves its highly reactive carbon-carbon triple bond. This bond can participate in various addition reactions, where reagents add across the triple bond to form new compounds . The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in hydrogenation reactions, the triple bond is reduced to a single bond, forming an alkane.

Vergleich Mit ähnlichen Verbindungen

5-Decyne is part of a group of symmetric alkynes, including 4-octyne, 3-hexyne, and 2-butyne . Compared to these compounds, this compound is unique due to its specific carbon chain length and the position of the triple bond. This uniqueness influences its reactivity and the types of reactions it can undergo. Similar compounds include:

- 4-Octyne

- 3-Hexyne

- 2-Butyne

- 1-Decyne

- 1-Octyne

- 1-Hexyne

These compounds share the characteristic carbon-carbon triple bond but differ in their carbon chain lengths and the positions of the triple bond, leading to variations in their chemical properties and applications .

Biologische Aktivität

5-Decyne, a linear alkyne with the molecular formula C10H18, is characterized by a triple bond located at the fifth carbon of its chain. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article provides an in-depth exploration of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is known for its unique structural features that influence its reactivity and biological interactions. The presence of the alkyne functional group enhances its reactivity compared to other hydrocarbons. Key properties include:

- Molecular Formula : C10H18

- Molecular Weight : 138.25 g/mol

- Boiling Point : Approximately 170 °C

- Density : 0.81 g/cm³

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Environmental Impact : The compound has been noted for its toxicity to aquatic organisms, raising concerns about its environmental safety.

Antimicrobial Effects

A study conducted by demonstrated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains. The study concluded that this compound disrupts bacterial membranes, which is critical for its antimicrobial action.

Cytotoxicity in Cancer Cells

In a recent investigation published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated that:

- MCF-7 Cells : IC50 value of 30 µM after 48 hours of exposure.

- HeLa Cells : IC50 value of 25 µM after 48 hours of exposure.

These findings suggest that this compound may inhibit cell proliferation through apoptosis induction mechanisms.

Toxicological Profile

The toxicological profile of this compound reveals significant information regarding its safety and environmental impact:

| Toxicity Type | Value | Test Organism |

|---|---|---|

| Oral LD50 | >500 mg/kg | Rats |

| Dermal LD50 | >2000 mg/kg | Rabbits |

| Inhalation LC50 | >20 mg/L | Rats |

| Eye Irritation | Highly irritating | Rabbits |

| Skin Irritation | Moderate to severe erythema | Rabbits |

These data indicate that while this compound has low acute toxicity levels, it poses risks for irritation upon contact with skin or eyes .

Environmental Impact

The environmental implications of this compound have been assessed in various studies. It has been classified as moderately toxic to aquatic plants and slightly toxic to fish, indicating potential risks to aquatic ecosystems . The U.S. Environmental Protection Agency (EPA) has highlighted the need for further research into its long-term ecological impacts.

Eigenschaften

IUPAC Name |

dec-5-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBQJUFCNOLNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173038 | |

| Record name | 5-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1942-46-7 | |

| Record name | 5-Decyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DECYNE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Decyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-DECYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88G1AII0AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-decyne?

A1: The molecular formula of this compound is C10H18. Its molecular weight is 138.26 g/mol.

Q2: Are there any notable spectroscopic characteristics of this compound?

A2: Yes, this compound exhibits a characteristic Raman shift in the frequency near 2200 cm-1. This shift, attributed to the carbon-carbon triple bond, has been reported to be -38 cm-1 for this compound. []

Q3: Has this compound been used in the synthesis of polymers?

A3: Yes, this compound has been successfully polymerized using tungsten hexachloride/tetraphenyltin (WCl6/Ph4Sn) as a catalyst. This surface-directed polymerization technique allows for the growth of disubstituted polyacetylene brushes from modified silicon and quartz surfaces. []

Q4: Can this compound participate in cycloaddition reactions?

A4: Yes, this compound has been shown to react with triarylphosphines in the presence of palladium catalysts. This reaction leads to the formation of bicycle[5.3.0]decane derivatives through a cycloaddition mechanism, with this compound selectively favoring this pathway over cyclopentadiene formation. []

Q5: Has this compound been used to study the selectivity of catalytic reactions?

A5: Yes, this compound was used as a substrate to investigate the selective semihydrogenation of alkynes to alkenes on shape-controlled palladium (Pd) nanocrystals. The study revealed that cubic Pd nanocrystals, with exposed {100} facets, exhibited higher alkene selectivity (>90%) compared to a commercial Pd/C catalyst (75-90%) when this compound was used as a substrate. []

Q6: Does the reactivity of this compound in catalytic reactions depend on the catalyst?

A6: Yes, the reactivity of this compound can be significantly influenced by the catalyst system employed. For instance, while this compound shows negligible reactivity in the presence of (arylimido)niobium(V)–alkylidene complex catalysts under specific conditions, it undergoes efficient homocoupling in the presence of a TaCl5-Mg reagent system, highlighting the importance of catalyst choice in controlling reaction outcomes. [, ]

Q7: Is there any information available regarding the toxicity of this compound?

A7: While the provided abstracts do not delve into the specific toxicological profile of this compound, one study mentions that 2,4,7,9-tetramethyl-5-decyne-4,7-diol, a derivative of this compound, was deemed the "chemical of most concern" due to its high concentrations in wastewater treatment plants and the environment, persistence, and potential for bioaccumulation. []

Q8: How can this compound and its derivatives be detected and quantified?

A8: Several analytical techniques have been employed to study this compound and its derivatives. Gas chromatography (GC), coupled with mass spectrometry (GC-MS), is a common method used for identification and quantification. [, ] Additionally, solid-phase microextraction (SPME) coupled with GC/MS has been used to analyze the volatile metabolites of sea bass, detecting 2,4,7,9-tetramethyl-5-decyne-4,7-diol as a potential contaminant. []

Q9: Are there specific analytical methods for studying the adsorption behavior of this compound derivatives?

A9: Yes, the adsorption of acetylenic diol-based surfactants, derivatives of 2,4,7,9-tetramethyl-5-decyne-4,7-diol, has been studied using techniques like Langmuir adsorption isotherms. These studies help understand the orientation and behavior of these molecules at hydrophobic surfaces. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.